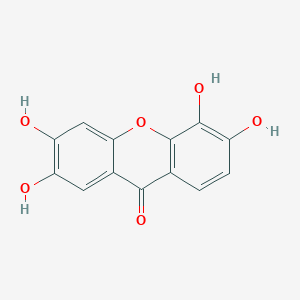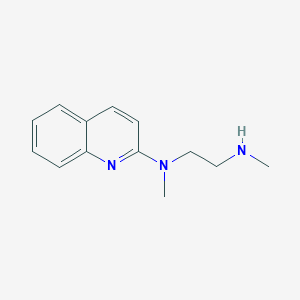![molecular formula C16H15BrO4 B14268990 Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester CAS No. 189289-09-6](/img/structure/B14268990.png)
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a methoxyphenoxy group attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-methoxyphenol to introduce the bromomethyl group, followed by reaction with methyl benzoate to form the desired ester. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Major Products
The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxyphenoxy group may influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the methoxyphenoxy group.
Benzoic acid, 3-bromo-, methyl ester: Similar but with a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
Methyl benzoate: Lacks both the bromomethyl and methoxyphenoxy groups.
Uniqueness
Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester is unique due to the presence of both the bromomethyl and methoxyphenoxy groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
189289-09-6 |
|---|---|
Molekularformel |
C16H15BrO4 |
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
methyl 3-[2-(bromomethyl)-4-methoxyphenoxy]benzoate |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-6-7-15(12(9-13)10-17)21-14-5-3-4-11(8-14)16(18)20-2/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
ADVFIIBNPUAIIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


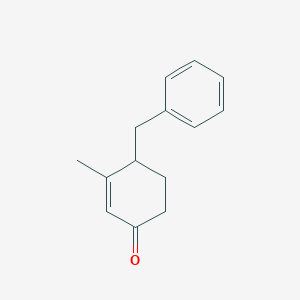
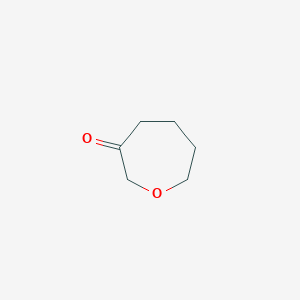
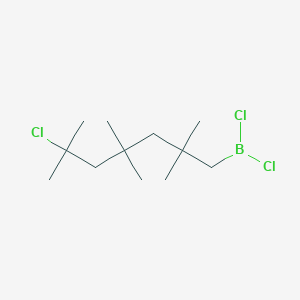
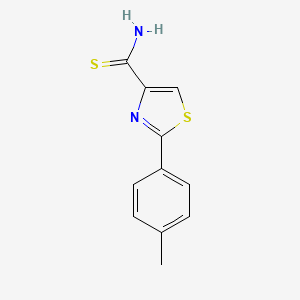
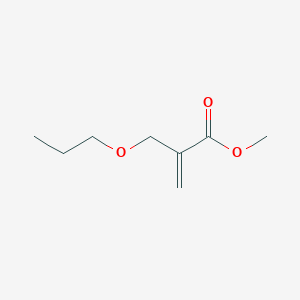
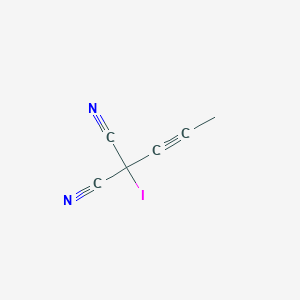
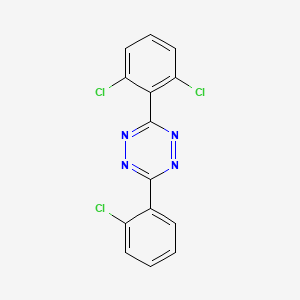
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
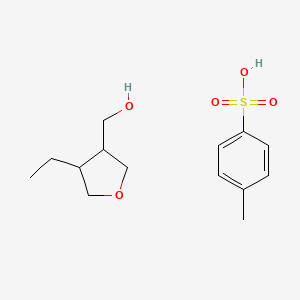
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
